molecular formula C10H9NO B11921229 2-Methylquinolin-3(2H)-one

2-Methylquinolin-3(2H)-one

Cat. No.: B11921229
M. Wt: 159.18 g/mol
InChI Key: LRUINIXCQQPWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylquinolin-3(2H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The structure of this compound consists of a quinoline ring system with a methyl group at the 2-position and a keto group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinolin-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzaldehyde with acetoacetanilides, followed by oxidation . Another method includes the reaction of 8-hydroxyquinoline with α-cyanocinnamonitriles in the presence of piperidine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 2-Methylquinolin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-methylquinolin-3-ol.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

2-Methylquinolin-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylquinolin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but they often include interactions with nucleic acids, proteins, and other biomolecules.

Comparison with Similar Compounds

  • 2-Methylquinoline-4-carboxylic acid
  • 8-Hydroxy-2-methylquinoline
  • 2-Methylquinoline-3-carboxanilides

Comparison: 2-Methylquinolin-3(2H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to other quinoline derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-methyl-2H-quinolin-3-one

InChI

InChI=1S/C10H9NO/c1-7-10(12)6-8-4-2-3-5-9(8)11-7/h2-7H,1H3

InChI Key

LRUINIXCQQPWJZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C=C2C=CC=CC2=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.